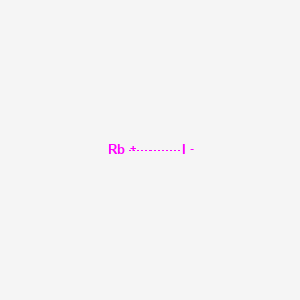
Rubidium iodide
説明
Rubidium iodide is an inorganic compound with the formula RbI. It is a salt that consists of rubidium ions and iodide ions. The compound is of interest due to its various physical and chemical properties which make it useful in several scientific and industrial applications.
Synthesis Analysis
Rubidium iodide can be synthesized from the reaction of rubidium metal with iodine. The synthesis of rubidium iodide, as well as its structural characteristics, have been explored in several studies. For instance, synthesis and characterization of rubidium orthoperiodates have been reported, highlighting the creation of various rubidium compounds through interactions with iodine-containing compounds under specific conditions (Nikitina, Nikitina, & Shilov, 2004).
Molecular Structure Analysis
The molecular structure of rubidium iodide has been determined through various methods, including X-ray diffraction. Studies have shown that rubidium iodide crystallizes in specific lattice structures which can influence its physical properties. For example, the crystal structure of betaine rubidium iodide dihydrate has been extensively studied, revealing detailed insights into its molecular arrangement (Andrade et al., 2001).
Chemical Reactions and Properties
Rubidium iodide participates in various chemical reactions, including reactions with other alkali metals or halogens to form different compounds. Its reactivity has been explored in studies focusing on the synthesis of new compounds, demonstrating its versatility in forming new materials with unique properties (Scrosati, 2007).
Physical Properties Analysis
The physical properties of rubidium iodide, including its melting point, boiling point, and solubility in various solvents, have been the subject of investigation. These properties are crucial for its application in different fields. For example, the high conductivity of silver rubidium iodide highlights its potential use as a solid electrolyte in batteries (Scrosati, 2007).
Chemical Properties Analysis
The chemical properties of rubidium iodide, including its reactivity and interaction with other chemical species, have been examined in various studies. These investigations provide insights into how rubidium iodide can be utilized in chemical synthesis and other applications. For instance, the effect of rubidium incorporation on the properties of perovskite solar cells indicates the importance of rubidium iodide in enhancing the performance of photovoltaic devices (Park et al., 2017).
科学的研究の応用
Reactive Asymmetry in Chemical Reactions
Rubidium iodide's role in chemical reactions was studied through a crossed molecular-beam study, focusing on the reaction of oriented methyl iodide molecules with rubidium. This research demonstrated significant differences in the differential reactive scattering cross-section based on the alignment of CH3I molecules with respect to incident rubidium atoms, highlighting rubidium iodide's importance in understanding molecular orientation effects in chemical reactions (Beuhler & Bernstein, 1969).
Solid Electrolytes in Battery Technology
Rubidium iodide, specifically in the form of silver rubidium iodide (RbAg4I5), has been identified as a promising solid electrolyte for high-power solid-state batteries. Its unique properties, such as extremely high conductivity with negligible electronic contribution, make it a critical material in the development of advanced battery technologies (Scrosati, 2007).
Photovoltaic Material in Solar Cells
Rubidium iodide is also explored in the context of photovoltaic materials. Studies on rubidium antimony halides, which include rubidium iodide, show promising low-toxic alternatives to organo-lead halide perovskites. These materials are significant for their application in solar cells, where varying the bromide to iodide ratio influences their structural, optical, and photovoltaic properties (Weber et al., 2018).
Optical Components in Infrared Region
Rubidium iodide crystals are widely used in manufacturing optical components, particularly for the infrared region. This is due to the broad range of transparency that RbI crystals exhibit from the near ultraviolet to the far infrared. However, their high hygroscopic nature requires careful handling, especially in preparing surface components for optical applications (Ohlídal & Franta, 1997).
Extraction and Recovery from Natural Resources
Rubidium iodide's significance extends to its extraction from natural resources. Rubidium, a component of rubidium iodide, is a rare alkali metal with applications in various fields like optical and laser technology, electronics, and space technology. Research focuses on efficient and environmentally friendly methods for extracting rubidium, considering its growing importance in technological and scientific applications (Ertan, 2017).
Thermodynamic Properties
The thermodynamic properties of rubidium iodide have been studied to understand its behavior under different temperature conditions. This includes measurements of its heat capacity and the derivation of thermodynamic functions, which are crucial for its use in various scientific and industrial applications (Kohli, 1994).
将来の方向性
Recent research has shown that Rubidium iodide can be used as an additive for methylammonium-free Sn-Pb perovskites, which has resulted in an improvement in conversion efficiencies and stability . Another study suggests that the effect of alkali metal incorporation on the efficiency and stability of halide perovskite materials should be further investigated via in-situ characterization methods .
特性
IUPAC Name |
rubidium(1+);iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.Rb/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUBYPSJBBQSOU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rb+].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RbI, IRb | |
| Record name | rubidium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880081 | |
| Record name | Rubidium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.372 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium iodide | |
CAS RN |
7790-29-6 | |
| Record name | Rubidium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium iodide (RbI) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIDIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18CYW0VL2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,6,9-Trimethyl-5,6,6a,7-tetrahydroazuleno[4,5-b]furan-4,8-dione](/img/structure/B1230188.png)
![[6-(7-chloro-1,8-naphthyridin-2-yl)-4,5-dioxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate](/img/structure/B1230189.png)
![N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B1230192.png)


![[(2R,3R,4R,5S)-5-[(1R)-2-amino-1-[[(2S,3S,4S)-3,4-dihydroxy-6-[[(3S,7R)-7-methyl-2-oxoazepan-3-yl]carbamoyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-oxoethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl] decanoate](/img/structure/B1230199.png)

![2-[[3-[2-(dimethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1230202.png)
![2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1230205.png)



